Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate

Description

Systematic IUPAC Nomenclature and Isomeric Variations

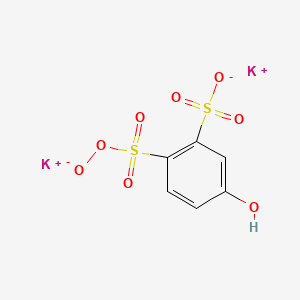

The IUPAC name for dipotassium 2,5-dihydroxybenzene-1,4-disulfonate is derived through systematic substitution rules. The parent structure is benzene, with two sulfonate (-SO₃⁻) groups at positions 1 and 4, and two hydroxyl (-OH) groups at positions 2 and 5. The dipotassium counterions neutralize the sulfonate groups, yielding the full name dipotassium 2,5-dihydroxybenzene-1,4-disulfonate . For the 3,6-isomer, the hydroxyl groups shift to positions 3 and 6, resulting in dipotassium 3,6-dihydroxybenzene-1,4-disulfonate .

Isomeric ambiguity arises from the positional flexibility of hydroxyl groups relative to the sulfonate substituents. The IUPAC numbering prioritizes the lowest possible locants for substituents, leading to distinct names for each isomer. For example, a hydroxyl group at position 2 and sulfonate at position 1 yields a lower locant combination than hydroxyl at position 3 and sulfonate at position 4. This systematic approach resolves naming conflicts between structurally similar isomers .

| Isomer | Hydroxyl Positions | Sulfonate Positions | IUPAC Name |

|---|---|---|---|

| 2,5 | 2, 5 | 1, 4 | Dipotassium 2,5-dihydroxybenzene-1,4-disulfonate |

| 3,6 | 3, 6 | 1, 4 | Dipotassium 3,6-dihydroxybenzene-1,4-disulfonate |

The molecular formula C₆H₄K₂O₈S₂ remains consistent across isomers, with a monoisotopic mass of 345.862172 Da . Coordination studies reveal that potassium ions interact with sulfonate and hydroxyl oxygens, forming distorted polyhedral geometries in crystalline states .

Historical Development of Benzenedisulphonate Nomenclature

Early nomenclature for benzenedisulfonates relied on trivial names reflecting synthetic pathways or applications. For instance, Tiron (disodium 4,5-dihydroxybenzene-1,3-disulfonate) was named for its use as a redox indicator, while Hydroquinone-2,5-disulfonic acid dipotassium salt emphasized its parent hydroquinone structure . These names lacked positional specificity, leading to confusion in chemical literature.

The transition to systematic IUPAC naming in the mid-20th century standardized benzenedisulfonate identification. For example, dipotassium 2,5-dihydroxybenzene-1,4-disulfonate replaced earlier terms like 2,5-Dihydroxy-p-benzene disulfonic acid dipotassium salt . This shift resolved ambiguities, particularly for isomers differing in hydroxyl or sulfonate positions. Historical records also show that the compound was once referred to as DIPOTASSIUM HYDROQUINONE-2,5-DISULFONATE, linking it to hydroquinone derivatives .

Structural Relationship to Parent Benzenedisulfonic Acid Derivatives

Dipotassium 2,5-dihydroxybenzene-1,4-disulfonate derives from 1,4-benzenedisulfonic acid (C₆H₆O₆S₂), where sulfonic acid groups (-SO₃H) replace hydrogen atoms at positions 1 and 4. Neutralization with potassium hydroxide replaces acidic protons with K⁺ ions, forming the dipotassium salt . The hydroxyl groups at positions 2 and 5 introduce additional hydrogen-bonding sites, influencing crystallographic packing and coordination behavior .

Comparative analysis with 1,3-benzenedisulfonic acid (C₆H₆O₆S₂) highlights positional effects on molecular geometry. In 1,3-benzenedisulfonic acid, sulfonate groups occupy adjacent positions, creating steric hindrance absent in the 1,4-isomer. Substitution with hydroxyl groups further modulates electronic properties, enhancing the compound’s chelating capacity .

The structural framework of dipotassium 2,5-dihydroxybenzene-1,4-disulfonate facilitates three-dimensional coordination networks. Potassium ions bind to sulfonate oxygens (K–O bond lengths: 2.660–3.052 Å) and hydroxyl oxygens, forming extended lattices stabilized by ionic and hydrogen-bonding interactions . This contrasts with disodium analogs, where smaller Na⁺ ions exhibit tighter coordination spheres .

Properties

CAS No. |

51854-64-9 |

|---|---|

Molecular Formula |

C6H4K2O8S2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

dipotassium;5-hydroxy-2-oxidooxysulfonylbenzenesulfonate |

InChI |

InChI=1S/C6H6O8S2.2K/c7-4-1-2-5(16(12,13)14-8)6(3-4)15(9,10)11;;/h1-3,7-8H,(H,9,10,11);;/q;2*+1/p-2 |

InChI Key |

GBWWSLXSSAKQFP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])S(=O)(=O)O[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation Step

- Hydroquinone (or its isomers) is dissolved in concentrated sulfuric acid, typically at a molar ratio of sulfuric acid to hydroquinone between 2 and 6, often around 4 to 6 for optimal sulfonation.

- The reaction is exothermic, with temperature rising approximately +35 to +40 °C upon dissolution.

- The sulfonation is conducted at elevated temperatures, generally between 50 °C and 100 °C, with a preferred range of 85-90 °C.

- Reaction times vary from 1 to 10 hours, commonly 1 to 5 hours, to ensure complete sulfonation.

- The sulfonation produces dihydroxybenzenedisulfonic acid in a medium rich in sulfuric acid with minimal water content to maintain reaction efficiency.

Neutralization (Salification) Step

- After sulfonation, the reaction mass is cooled to about 50 °C.

- Potassium salts, preferably potassium sulfate or potassium hydrogen sulfate, are added in solid form to avoid dilution of the reaction medium.

- The molar ratio of potassium salt to dihydroxybenzenedisulfonic acid is typically between 1.6 and 2.1, with an optimal range around 1.9 to 2.1.

- The neutralization reaction is conducted at 40-80 °C, preferably 50-60 °C.

- This step converts the sulfonic acid groups into their potassium salt forms, precipitating dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate.

- The process generates sulfuric acid as a byproduct, which remains in the mother liquor and can be recovered and recycled.

Isolation and Purification

- The precipitated dipotassium salt is separated by filtration, typically using a Büchner funnel with a cotton cloth.

- The solid is washed multiple times (e.g., three times) with isopropanol or ethanol to remove impurities and residual sulfuric acid.

- The washings are concentrated by heating to recover solvents and sulfuric acid, which are recycled back into the process.

- The product is dried under reduced pressure at 50-60 mm Hg and 60 °C to obtain a dry, pure crystalline powder.

- Additional purification may involve dissolving the crude salt in water followed by addition of water-miscible organic solvents such as acetone or isopropyl alcohol to precipitate the product again, enhancing purity.

- Sulfonation is performed in concentrated sulfuric acid with minimal water.

- Neutralization uses solid potassium sulfate or hydrogen sulfate salts to avoid dilution.

- Washing solvents include isopropanol, ethanol, and acetone.

- For recrystallization or slurry washing, mixtures of water and water-miscible solvents like acetone or isopropyl alcohol are used.

- Organic solvents such as n-heptane, ethyl acetate, and methyl isobutyl ketone may be used in purification steps to facilitate precipitation and isolation.

- The use of solid potassium sulfate for neutralization avoids aqueous dilution, simplifying product isolation.

- The mother liquors contain high concentrations of sulfuric acid (>60%) that can be regenerated to 98% sulfuric acid and recycled, minimizing waste.

- The process avoids the need for co-solvents or complete evaporation for precipitation, making it scalable and industrially practical.

- The exothermic nature of dissolution and sulfonation is managed by controlled temperature and reaction times.

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Sulfonation | Sulfuric acid:hydroquinone molar ratio 4-6 | Temp: 85-90 °C; Time: 1-5 hours; Exothermic |

| Minimal water content | Reaction medium concentrated in H2SO4 | |

| Neutralization | Potassium sulfate/hydrogen sulfate solid | Molar ratio salt:acid 1.6-2.1; Temp: 50-60 °C |

| Avoids dilution | Precipitates dipotassium salt | |

| Isolation | Filtration with Büchner funnel | Washed 3x with isopropanol or ethanol |

| Drying under reduced pressure at 60 °C | Purity >90% by HPLC | |

| Purification | Recrystallization in water + acetone or IPA | Enhances purity and crystallinity |

| Waste Management | Mother liquors contain >60% H2SO4 | Regenerated and recycled to synthesis |

- Patents (e.g., US9801838B2 and EP2044011A1) describe detailed sulfonation and salification processes with emphasis on solvent choice, temperature control, and salt ratios to optimize yield and purity.

- The processes highlight the importance of controlling water content and using solid potassium salts to facilitate product precipitation and minimize aqueous waste.

- The crystalline forms obtained have characteristic powder X-ray diffraction (PXRD) patterns confirming product identity and purity.

- The regeneration of sulfuric acid from mother liquors is a key sustainability feature in industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinone or resorcinol derivatives.

Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinone or resorcinol derivatives

Substitution: Alkylated or acylated benzene derivatives

Scientific Research Applications

Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, stabilize protein structures, and scavenge free radicals, contributing to its antioxidant properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Position and Cation Variations

Table 1: Key Comparisons of Dipotassium 2,5(or 3,6)-Dihydroxybenzenedisulphonate and Analogues

Key Differences and Implications

Substituent Positioning :

- The target compound’s hydroxyl groups at 2,5- or 3,6-positions contrast with Dipotassium 2,5-dihydroxybenzene-1,4-disulphonate (CAS 97404-09-6), where sulfonate groups occupy the 1,4-positions. This positional variance alters electronic distribution and solubility .

- Sodium 2,5-dihydroxybenzenesulfonate (CAS 10021-55-3) lacks a second sulfonate group, reducing its polarity compared to the dipotassium analogues .

Cation Effects :

- Potassium salts (e.g., CAS 21799-87-1) generally exhibit lower solubility in organic solvents than sodium salts (e.g., CAS 10021-55-3) due to potassium’s larger ionic radius and stronger lattice energy .

This structural difference may influence applications in materials science .

Biological Activity

Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate, commonly referred to as potassium Dobesilate, is a derivative of 2,5-dihydroxybenzenesulfonic acid. This compound has garnered attention for its diverse biological activities, particularly in therapeutic applications related to vascular health, inflammation, and skin conditions. This article reviews the biological activity of this compound based on current research findings, including case studies and relevant data.

Potassium Dobesilate exhibits multiple mechanisms of action that contribute to its therapeutic effects:

- Vasoprotection : The compound enhances endothelial function and reduces capillary permeability, which is beneficial in treating conditions such as chronic venous insufficiency and diabetic retinopathy.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways, making it effective in treating conditions like arthritis and other inflammatory diseases.

- Antioxidant Activity : Potassium Dobesilate acts as an antioxidant, scavenging free radicals and reducing oxidative stress in tissues.

1. Treatment of Vascular Disorders

One of the primary applications of potassium Dobesilate is in the management of vascular disorders. Studies have shown that it significantly improves symptoms associated with chronic venous insufficiency:

- Case Study : A clinical trial involving patients with chronic venous disease demonstrated a marked reduction in symptoms such as pain and edema after treatment with potassium Dobesilate over a period of three months .

2. Anti-inflammatory Properties

The anti-inflammatory properties of potassium Dobesilate have been investigated extensively:

- Research Findings : In vitro studies revealed that the compound significantly reduced the proliferation of preadipocytes and inhibited adipogenesis by decreasing triglyceride accumulation . This suggests potential applications in obesity-related inflammation.

3. Dermatological Uses

Potassium Dobesilate has also been studied for its effects on skin conditions:

- Clinical Application : A study reported successful treatment outcomes for patients with actinic keratosis using topical formulations containing potassium Dobesilate, resulting in reduced lesions and improved skin appearance .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of potassium Dobesilate:

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate with high purity?

- Methodological Answer : Synthesis typically involves sulfonation and neutralization steps. For example, analogous dipotassium salts (e.g., 1,3,4-thiadiazole derivatives) are prepared by reacting propargyl bromide with a dipotassium salt precursor in dimethylformamide (DMF) at 70°C for 24 hours, followed by extraction with diethyl ether and recrystallization from n-hexane . Adjusting reaction time, solvent polarity, and stoichiometry can optimize yield and purity. Purification via column chromatography or repeated recrystallization is recommended to isolate positional isomers (2,5 vs. 3,6).

Q. How can structural isomerism in this compound be characterized?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to distinguish between 2,5- and 3,6-isomers based on chemical shift patterns of aromatic protons and sulfonate groups. X-ray crystallography provides definitive structural confirmation, as seen in studies of similar disulfonated aromatic compounds . High-resolution mass spectrometry (HRMS) and FT-IR can further validate functional groups and molecular weight.

Q. What analytical techniques are suitable for assessing purity and quantifying impurities?

- Methodological Answer : Employ HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm, calibrated against a reference standard. Ion chromatography is effective for quantifying residual sulfonic acid or potassium counterions. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How can contradictions in spectral data between Dipotassium 2,5- and 3,6-dihydroxybenzenedisulphonate isomers be resolved?

- Methodological Answer : Use 2D NMR (COSY, NOESY) to map proton-proton correlations and differentiate substitution patterns. Computational modeling (DFT calculations) can predict NMR chemical shifts and optimize geometries for each isomer, aiding in spectral assignment . Comparative studies with synthesized reference standards (e.g., CAS 97404-09-6 for 2,5-isomer) are critical .

Q. What methodologies evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For pH stability, incubate the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy or HPLC over time. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. How does the regiochemistry (2,5 vs. 3,6) influence its reactivity in catalytic or coordination applications?

- Methodological Answer : Design comparative experiments using both isomers as ligands in metal complexes (e.g., with transition metals like Fe³⁺ or Cu²⁺). Analyze coordination behavior via cyclic voltammetry and electron paramagnetic resonance (EPR). Reactivity differences can be probed in oxidation reactions (e.g., Fenton-like systems) by tracking product yields and intermediate species .

Q. What strategies mitigate challenges in isolating positional isomers during synthesis?

- Methodological Answer : Optimize fractional crystallization using solvent mixtures (e.g., water/ethanol) with controlled cooling rates. Alternatively, employ preparative HPLC with a chiral or ion-exchange column. For large-scale separation, countercurrent chromatography (CCC) offers high resolution without solid-phase adsorption .

Data Interpretation and Experimental Design

Q. How to design experiments to probe the compound’s role as a sulfonating agent or intermediate in organic synthesis?

- Methodological Answer : Use kinetic studies to compare its sulfonation efficiency against alternatives (e.g., sulfonic acids or SO₃ complexes). Monitor reaction progress via in situ Raman spectroscopy or quenching followed by LC-MS. Isotopic labeling (e.g., ³⁴S) can trace sulfonate group transfer mechanisms .

Q. What statistical approaches address variability in synthesis yields across batches?

- Methodological Answer : Apply design of experiments (DoE) methodologies, such as response surface modeling (RSM), to identify critical factors (e.g., temperature, reagent ratio). Use ANOVA to analyze variance sources and optimize reproducibility. Robustness testing under "worst-case" conditions (e.g., impurity spikes) validates process control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.